molecular formula C12H16N2O3 B4966979 N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide

N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide

Cat. No.: B4966979
M. Wt: 236.27 g/mol
InChI Key: OFBXGSWOKFZOKA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N’-(2-hydroxyethyl)ethanediamide: is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide backbone with various substituents. This particular compound features an ethylphenyl group and a hydroxyethyl group attached to the nitrogen atoms of the ethanediamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-N’-(2-hydroxyethyl)ethanediamide typically involves the reaction of 2-ethylphenylamine with 2-hydroxyethylamine in the presence of a suitable coupling agent. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-N’-(2-hydroxyethyl)ethanediamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ethanediamide backbone can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of N-(2-ethylphenyl)-N’-(2-oxoethyl)ethanediamide.

    Reduction: Formation of N-(2-ethylphenyl)-N’-(2-aminoethyl)ethanediamide.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-N’-(2-hydroxyethyl)ethanediamide:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its amide structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N’-(2-hydroxyethyl)ethanediamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds, while the ethylphenyl group can engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-N’-(2-hydroxyethyl)ethanediamide
  • N-(2-ethylphenyl)-N’-(2-methoxyethyl)ethanediamide
  • N-(2-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide

Uniqueness

N-(2-ethylphenyl)-N’-(2-hydroxyethyl)ethanediamide: is unique due to the specific combination of the ethylphenyl and hydroxyethyl groups, which can influence its reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-9-5-3-4-6-10(9)14-12(17)11(16)13-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBXGSWOKFZOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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